molecular formula C11H24N2O2 B2401692 Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate CAS No. 1176225-54-9

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate

Cat. No.: B2401692
CAS No.: 1176225-54-9
M. Wt: 216.325
InChI Key: WQNMLZIEJQYZIY-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate is a carbamate derivative characterized by a branched 3-amino-2,2-dimethylpropyl backbone and a tert-butyloxycarbonyl (Boc) protecting group. This compound is synthesized via nucleophilic substitution reactions, as evidenced by its preparation from tert-butyl (3-amino-2,2-dimethylpropyl)carbamate under basic conditions (NaH/DMF) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows. Its structural features, including the sterically hindered dimethylpropyl chain and tertiary amine, make it valuable in medicinal chemistry, particularly in kinase inhibitor development .

Properties

IUPAC Name

tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13(6)8-11(4,5)7-12/h7-8,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNMLZIEJQYZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2,2-dimethylpropylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate has been identified as a precursor in the synthesis of pharmaceutical compounds, particularly as a building block for drug development. Its structural features allow it to participate in various chemical reactions that are crucial for creating biologically active molecules.

Case Study: Synthesis of Edoxaban

One of the notable applications of this compound is in the synthesis of Edoxaban, an oral anticoagulant used to prevent blood clots. The compound serves as a direct precursor in the synthesis pathway of Edoxaban, facilitating the formation of critical intermediates needed for its production. Research indicates that modifications to the synthetic route using this compound can enhance yield and purity compared to traditional methods .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile reagent in various reactions, including:

  • Carbamate Formation : The compound can react with amines and alcohols to form carbamates, which are valuable intermediates in organic synthesis.
  • Protecting Group : It acts as a protecting group for amines during multi-step syntheses, allowing chemists to selectively modify other functional groups without affecting the protected amine.

Biochemical Applications

The compound's structural characteristics also lend it potential applications in biochemistry:

  • Enzyme Inhibition : Research has explored its role as an inhibitor for certain enzymes, which could have implications for drug design targeting specific biochemical pathways.
  • Drug Delivery Systems : Its ability to form stable complexes with biomolecules makes it a candidate for developing novel drug delivery systems that enhance bioavailability and target specificity.

Data Table: Summary of Applications

Application AreaDescriptionExample/Case Study
Medicinal ChemistryPrecursor for pharmaceutical compoundsSynthesis of Edoxaban
Organic SynthesisVersatile reagent for carbamate formationFormation of carbamates from amines
Biochemical ApplicationsPotential enzyme inhibitor and drug delivery systemTargeting specific biochemical pathways

Conclusion and Future Directions

This compound presents diverse applications across medicinal chemistry, organic synthesis, and biochemistry. Its role as a precursor in drug synthesis highlights its importance in pharmaceutical development. Future research may focus on optimizing synthetic routes further and exploring additional biochemical interactions that could lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Related Carbamates

Structural and Functional Group Variations

Target Compound :
  • Structure: Branched 3-amino-2,2-dimethylpropyl chain with N-methylcarbamate and Boc protection.
  • Key Features : Steric hindrance from dimethyl groups, primary amine for further functionalization.
Similar Compounds :

Tert-butyl N-(3-bromopropyl)-N-methylcarbamate : Structure: Linear 3-bromopropyl chain instead of amino-dimethylpropyl. Key Differences: Bromine substituent enables cross-coupling reactions (e.g., Suzuki), whereas the amino group in the target compound supports nucleophilic substitutions or amide bond formation.

Tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate : Structure: Dihydroxy-2-methylpropyl backbone. Key Differences: Hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, contrasting with the amino group’s basicity and nucleophilicity in the target compound.

Oxazoline-Based Tert-butyl Carbamate (SI-7b) :

  • Structure : Oxazoline heterocycle fused to the carbamate.
  • Key Differences : Rigid oxazoline ring alters electronic properties (e.g., 13C NMR carbonyl at 165.3 ppm vs. 157.05 ppm in the target compound) and influences catalytic or binding activities .

Spectroscopic Data Analysis

1H NMR Highlights :
  • Target Compound : δ 0.94 ppm (s, 6H, dimethyl groups) .
  • Tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate : Hydroxyl protons likely appear as broad singlets (δ 1–5 ppm, typical for –OH), absent in the target compound .
  • SI-7b : Aromatic protons (δ 7.25 ppm) from benzofuran/oxazoline moieties, contrasting with the aliphatic signals in the target compound .
13C NMR Comparison :
Compound Boc Carbonyl (ppm) Backbone Carbons (ppm) Reference
Target Compound 157.05 35.60 (CH2), 23.23 (CH3)
SI-7b 165.3 130.8 (aromatic C), 54.4 (N–CH2)
Tert-butyl N-(3-bromopropyl)-N-methylcarbamate ~155 (estimated) 33.4 (CH2Br)

The target compound’s Boc carbonyl (157.05 ppm) is downfield-shifted compared to SI-7b (165.3 ppm), reflecting electronic differences from oxazoline vs. alkylamine backbones .

Physicochemical and Functional Properties

  • Solubility: The amino group in the target compound improves water solubility relative to bromo or aromatic derivatives .
  • Stability : Boc protection in the target compound enhances stability under basic conditions compared to hydroxylated analogs, which may undergo oxidation .
  • Reactivity : The primary amine enables conjugation (e.g., with maleimides or activated esters), whereas bromo or hydroxyl groups favor electrophilic substitutions or hydrogen bonding .

Biological Activity

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate, commonly referred to as Tert-butyl carbamate, is a compound of interest in various fields due to its potential biological activities. This article explores its structural properties, biological activity, and relevant research findings.

Structural Information

The molecular formula of this compound is C10H22N2O2C_{10}H_{22}N_{2}O_{2}. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an amino group. The structural representation can be summarized as follows:

  • Molecular Formula : C10H22N2O2C_{10}H_{22}N_{2}O_{2}
  • SMILES : CC(CN)CN(C)C(=O)OC(C)(C)C
  • InChIKey : WYXUVCSRTALUSF-UHFFFAOYSA-N

2D Structure

A visual representation of the 2D structure is essential for understanding the compound's chemical behavior and interactions.

PropertyValue
Molecular Weight202.28 g/mol
Predicted Collision Cross Section (Ų)149.8 (for [M+H]+)

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of carbamate derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with a similar structure to Tert-butyl carbamate demonstrated significant inhibition zones, suggesting potential therapeutic applications in infectious diseases.

Case Study 2: Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of carbamate derivatives. The study highlighted that certain modifications to the carbamate structure enhanced anti-inflammatory activity, indicating that Tert-butyl carbamate could be a candidate for further investigation in inflammatory disorders.

Comparative Analysis with Analog Compounds

The following table summarizes the biological activities of this compound compared to its analogs:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundModeratePotentialLow
Tert-butyl (3-amino-2-methylphenyl)carbamateHighModerateModerate
(R)-tert-Butyl (1-aminopropan-2-yl)carbamateLowHighHigh

Q & A

Q. What are the standard synthetic routes for Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butyl carbamate precursors with halogenated or activated amines under basic conditions. For example, in related carbamate syntheses, acetonitrile is used as a solvent with K₂CO₃ as a base to facilitate deprotonation and coupling . The reaction typically proceeds at room temperature or mild heating (40–60°C), followed by purification via column chromatography or recrystallization. Key intermediates like tert-butyl-3-aminopropyl carbamate derivatives are often prepared first, with subsequent functionalization steps .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying functional groups and stereochemistry. For example, tert-butyl groups show characteristic singlets at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while carbamate carbonyls resonate at ~155 ppm in ¹³C NMR .
  • X-ray Crystallography: Provides definitive proof of molecular geometry and hydrogen-bonding networks. Studies on analogous carbamates reveal bifurcated N–H⋯O hydrogen bonds stabilizing the crystal lattice .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

Q. How can reaction conditions be optimized to improve yield in carbamate synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents like acetonitrile or DMF enhance nucleophilicity and stabilize intermediates .
  • Coupling Reagents: Use of EDCI/HOBt or DCC/DMAP improves amide bond formation efficiency .
  • Temperature Control: Slow addition of reagents at 0–5°C minimizes side reactions, while post-reaction heating (e.g., 50°C for 2 hours) ensures completion .
  • Purification: Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) or slow solvent evaporation yields high-purity crystals .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what analytical methods are used to study them?

Methodological Answer: In carbamate derivatives, N–H⋯O and C–H⋯O hydrogen bonds drive supramolecular assembly. For example, X-ray crystallography reveals bifurcated hydrogen bonds (e.g., N1–H1⋯O4 and N1–H1⋯O1) forming centrosymmetric dimers and chain-like motifs along specific crystallographic axes (e.g., [010] direction) . Analytical steps include:

  • Single-Crystal X-ray Diffraction: Refinement software (e.g., SHELXL) models hydrogen atoms and thermal displacement parameters.
  • Hirshfeld Surface Analysis: Quantifies intermolecular interaction contributions (e.g., O⋯H/N⋯H contacts) .

Q. What strategies can resolve contradictions between NMR data and X-ray crystallography results in structural elucidation?

Methodological Answer:

  • Dynamic Effects in NMR: Conformational flexibility (e.g., tert-butyl rotation) may average NMR signals, whereas X-ray captures static structures. Variable-temperature NMR can detect dynamic processes .
  • DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .
  • Complementary Techniques: Use IR spectroscopy to confirm hydrogen bonding or NOESY NMR to assess spatial proximity of protons .

Q. How can computational modeling be integrated into the design of asymmetric synthesis routes for stereochemically complex derivatives?

Methodological Answer:

  • Transition State Modeling: Tools like Gaussian or COMSOL simulate reaction pathways to predict enantioselectivity. For example, asymmetric Mannich reactions benefit from chiral catalyst optimization via DFT .
  • Machine Learning (ML): Train ML models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for stereochemical control .
  • Crystal Structure Prediction (CSP): Software (e.g., Mercury) identifies favorable packing motifs to guide crystallization of enantiopure forms .

Q. What methodologies are employed to evaluate the biological activity of this carbamate derivative, such as enzyme inhibition?

Methodological Answer:

  • Enzyme Assays: Test inhibition of targets like CDC25 phosphatases or kinases using fluorogenic substrates (e.g., OMFP) and measure IC₅₀ values .
  • Cell-Based Assays: Assess anti-cancer activity via MTT assays on leukemia cell lines (e.g., K562), monitoring dose-dependent cytotoxicity .
  • Molecular Docking: Use AutoDock Vina to predict binding modes to active sites, correlating with experimental IC₅₀ data .

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